3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl-

Description

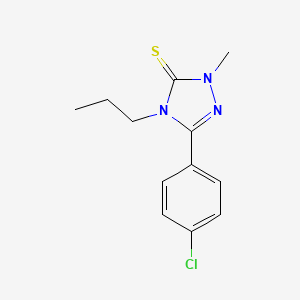

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:

- A thione (-S) group at position 2.

- Substituents:

- 4-Chlorophenyl at position 5 (aromatic ring with electron-withdrawing Cl).

- Methyl at position 2.

- Propyl at position 4 (linear alkyl chain).

Properties

CAS No. |

110623-27-3 |

|---|---|

Molecular Formula |

C12H14ClN3S |

Molecular Weight |

267.78 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-4-propyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C12H14ClN3S/c1-3-8-16-11(14-15(2)12(16)17)9-4-6-10(13)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

AHIVHVFEZKDSJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various alkylating agents. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit strong antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thione group enhances the antimicrobial activity by disrupting cellular processes in microorganisms .

Anticancer Activity

The triazole nucleus is recognized for its potential in anticancer drug development. Several studies have demonstrated that modifications to the triazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .

Neuroprotective Effects

Recent findings suggest that certain triazole derivatives can provide neuroprotection in models of neurodegenerative diseases. For example, compounds similar to 3H-1,2,4-Triazole-3-thione have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

Applications in Agriculture

The compound's fungicidal properties make it a candidate for agricultural applications. Triazole derivatives are commonly used as fungicides due to their effectiveness in controlling fungal pathogens that affect crops. The incorporation of chlorophenyl groups enhances the efficacy of these compounds against specific fungal strains .

Case Studies

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Substituents modulate properties such as density, boiling point, and solubility:

*Calculated based on molecular formula.

Antimicrobial and Antifungal Potential

- Compound A : The 4-chlorophenyl group is associated with antimicrobial activity, as seen in triazole-thiones regulating TGF-β1 and VEGF in wound healing .

- Prothioconazole (structurally related): A fungicide with a 1-chlorocyclopropyl group, highlighting the role of halogens in agrochemical efficacy .

Anticancer and Pharmacological Activity

Theoretical and Experimental Insights

- Conformational Flexibility : DFT studies on analogs (e.g., ) reveal that alkyl chains (like propyl in Compound A ) introduce torsional flexibility, impacting binding to biological targets.

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., Cl in Compound A ) lower HOMO energy, enhancing stability and reactivity .

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- is a notable member of this class. It has been investigated for various pharmacological properties including antidepressant, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula: C13H16ClN3S

- Molecular Weight: 281.80 g/mol

- IUPAC Name: 2-(4-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-thione

This structure features a triazole ring substituted with a chlorophenyl group and a propyl chain, which is critical for its biological activity.

Antidepressant Activity

A study evaluating a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones demonstrated that compounds with halogen substitutions at the 5-position exhibited significant antidepressant activity. Specifically, the presence of a chlorophenyl group was linked to enhanced efficacy in models of induced hypothermia and reserpine-induced ptosis in mice .

Anticonvulsant Activity

Research has indicated that similar triazole derivatives exhibit anticonvulsant properties. For instance, compounds like TP-315 (similar in structure) were shown to protect against maximal electroshock-induced seizures in mice. This effect was attributed to the interaction with voltage-gated sodium channels (VGSCs), suggesting a mechanism that could be relevant for the triazole derivative under discussion .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial potential. In vitro studies have shown that certain triazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the triazole ring can enhance this activity .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of triazole derivatives are varied:

- Antidepressant Mechanism: The antidepressant effects are not solely due to monoamine oxidase inhibition or norepinephrine uptake interference but may involve modulation of neurotransmitter systems .

- Anticonvulsant Mechanism: The anticonvulsant action appears to be linked to the modulation of VGSCs, which are crucial in neuronal excitability and seizure propagation .

- Antimicrobial Mechanism: The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 3H-1,2,4-triazole-3-thione derivatives such as this compound?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Step 1: React a substituted benzaldehyde or aryl halide (e.g., 4-chlorophenyl derivatives) with thiourea or thiosemicarbazide in ethanol under reflux, often with glacial acetic acid as a catalyst .

- Step 2: Purify intermediates via recrystallization (ethanol/water mixtures are common solvents) .

- Step 3: Optimize reaction conditions (temperature, solvent polarity, and catalyst) to enhance yield. For instance, highlights refluxing for 4 hours at 80°C to achieve cyclization .

- Validation: Monitor reaction progress using TLC or HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.